CID 119095495

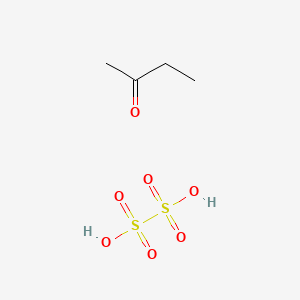

Description

CID 119095495 is a unique compound identifier within the PubChem database, representing a specific chemical entity.

Properties

CAS No. |

151323-87-4 |

|---|---|

Molecular Formula |

C4H10O7S2 |

Molecular Weight |

234.237 |

InChI |

InChI=1S/C4H8O.H2O6S2/c1-3-4(2)5;1-7(2,3)8(4,5)6/h3H2,1-2H3;(H,1,2,3)(H,4,5,6) |

InChI Key |

BYEWPIDOPFNSHQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)C.OS(=O)(=O)S(=O)(=O)O |

Synonyms |

Butane(dithioic) acid, 3-oxo- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves scaling up laboratory synthesis methods. This may include the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production. The exact methods can vary depending on the desired purity and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 119095495 can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of CID 119095495 typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated compounds or other derivatives.

Scientific Research Applications

CID 119095495 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 119095495 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison focuses on compounds with analogous PubChem entries, physicochemical properties, and bioactivity profiles. Key similarities and differences are summarized below:

Structural and Physicochemical Comparisons

Table 1: Comparative Physicochemical Properties

Key Observations :

- Structural Diversity : Oscillatoxin D (CID 101283546) is a macrocyclic polyketide with high molecular weight and hydrophobicity, typical of marine-derived toxins . In contrast, boronic acid derivatives like CID 53216313 are smaller, polar molecules often used in Suzuki-Miyaura cross-coupling reactions .

- Bioavailability : Boronic acids generally exhibit moderate GI absorption and BBB permeability due to their balanced LogP and TPSA values , whereas oscillatoxins are less likely to be orally bioavailable due to their size and hydrophobicity.

Key Observations :

- Synthetic Complexity : Oscillatoxins require biosynthetic machinery for production, limiting laboratory synthesis . Boronic acids, however, are synthesized via well-established catalytic methods .

- Analytical Challenges: CID 119095495 would likely require advanced fragmentation techniques (e.g., CID-MS/MS) for structural elucidation, as demonstrated in ginsenoside analysis .

Key Observations :

- Mechanistic Diversity : Oscillatoxins target phosphatases, disrupting cellular signaling , whereas boronic acids often inhibit proteasomes or serve as synthetic intermediates .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and feasible research question for studies involving CID 119095495?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Chemical properties of CID 119095495.

- Intervention: Synthesis under varying temperatures.

- Outcome: Yield optimization and stability analysis.

- Time: Reaction kinetics over 24 hours.

Ensure alignment with gaps in existing literature identified via systematic reviews .

Q. What are the best practices for conducting a literature review on CID 119095495?

- Methodological Answer :

Use databases like SciFinder, PubMed, and Google Scholar with keywords such as "CID 119095495 synthesis," "structural characterization," and "applications."

Prioritize primary sources (peer-reviewed journals) over secondary reports .

Critically evaluate methodologies in prior studies to identify inconsistencies or opportunities for innovation (e.g., conflicting spectroscopic data) .

Q. How should experimental protocols for synthesizing CID 119095495 be documented to ensure reproducibility?

- Methodological Answer :

- Provide granular details: reagent purity, equipment specifications (e.g., NMR spectrometer model), and environmental conditions (temperature, humidity).

- Cite established protocols (e.g., column chromatography) and justify deviations .

- Include raw data in supplementary materials (e.g., chromatograms, spectral peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on CID 119095495’s reactivity?

- Methodological Answer :

Replicate experiments : Repeat key studies under identical conditions to verify results .

Cross-validation : Use complementary techniques (e.g., XRD for crystallinity, DSC for thermal stability) to confirm findings .

Statistical rigor : Apply multivariate analysis to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

Q. What advanced methodologies are recommended for optimizing the catalytic efficiency of CID 119095495 in industrial applications?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., pressure, temperature).

- Computational modeling : Pair density functional theory (DFT) calculations with empirical data to predict reaction pathways .

- In situ characterization : Employ techniques like FT-IR spectroscopy to monitor real-time intermediate formation .

Q. How can interdisciplinary approaches enhance the study of CID 119095495’s biological activity?

- Methodological Answer :

- Integration of bioassay data : Correlate in vitro cytotoxicity results with molecular docking simulations to identify binding mechanisms .

- Collaborative workflows : Divide tasks between synthetic chemists (synthesis), biologists (activity screening), and data scientists (machine learning-driven QSAR modeling) .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing CID 119095495’s stability under varying pH conditions?

- Methodological Answer :

- Time-series analysis : Track degradation kinetics using first-order rate equations.

- ANOVA : Compare means across pH groups (acidic, neutral, alkaline) to identify significant differences .

- Visualization : Use Arrhenius plots to illustrate temperature-dependent stability .

Q. How should researchers present conflicting spectral data (e.g., NMR, MS) for CID 119095495 in publications?

- Methodological Answer :

- Transparent reporting : Include all raw spectra in supplementary materials with annotations for ambiguous peaks .

- Error analysis : Discuss potential sources of variability (e.g., sample purity, instrument calibration) .

- Peer consultation : Pre-submission review by spectroscopy experts to validate interpretations .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to studies involving CID 119095495’s toxicity testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.